Aleph-4 hydrochloride

Description

Contextualization within the Phenethylamine (B48288) and Thioamphetamine Chemical Classes

Aleph-4 hydrochloride, chemically known as 2,5-dimethoxy-4-isopropylthioamphetamine hydrochloride, belongs to the broad class of phenethylamines. nih.govmrtoasted.com This class of organic compounds is characterized by a phenethylamine skeleton, a structural motif found in many naturally occurring and synthetic psychoactive substances. ox.ac.uk The parent compound, phenethylamine, consists of a phenyl ring attached to an ethylamine (B1201723) side chain.

More specifically, Aleph-4 is a member of the substituted amphetamine family, meaning it has a methyl group on the alpha-carbon of the ethylamine chain. nih.govmrtoasted.com It is also classified as a thioamphetamine, which is distinguished by the presence of a sulfur atom, in this case, as part of an isopropylthio group attached to the phenyl ring. nih.gov The "Aleph" series of compounds are 2,5-dimethoxy-4-thio-substituted amphetamines. nih.govd-nb.info The introduction of a thioalkyl group at the 4-position of the 2,5-dimethoxyphenethylamine structure is a defining feature of the ALEPH series and is associated with an increase in potency compared to their oxygenated (alkoxy) counterparts. nih.govwikipedia.org

Historical Development and Research Trajectory of the ALEPH Series

The development of the ALEPH series of compounds is intrinsically linked to the work of American medicinal chemist Alexander Shulgin. wikidoc.orgmixmag.net Shulgin is renowned for his systematic exploration of psychoactive phenethylamines, which he documented extensively in his book "PiHKAL: A Chemical Love Story," co-authored with his wife Ann Shulgin. wikipedia.org The name "ALEPH" is derived from the first letter of the Hebrew alphabet, signifying the first in a series of sulfur-containing amphetamines he synthesized and evaluated. nist.gov

Shulgin's research in the mid to late 20th century involved the synthesis and bioassay of hundreds of novel psychoactive compounds. d-nb.info His work was driven by a desire to understand the structure-activity relationships (SAR) of these molecules—how small changes in their chemical structure would alter their biological effects. wikipedia.org The ALEPH series, including Aleph-1 (DOT), Aleph-2, Aleph-4, Aleph-6, and Aleph-7, represents a systematic investigation into the effects of varying the alkylthio substituent at the 4-position of the 2,5-dimethoxyamphetamine (B1679032) core structure. wikipedia.orguchile.cl Shulgin's detailed notes in "PiHKAL" provide the foundational knowledge for this series of compounds. wikidoc.org

Significance of this compound as a Research Probe and Analytical Reference Standard

In contemporary scientific research, this compound serves two primary roles: as a research probe in chemical biology and as an analytical reference standard. nih.govmrtoasted.com As a research probe, Aleph-4 is utilized to investigate biological systems, particularly the serotonergic system. wikipedia.org Its activity as a partial agonist at serotonin (B10506) 5-HT2A receptors allows researchers to study the function and pharmacology of these receptors, which are implicated in a wide range of physiological and pathological processes. wikipedia.orgmedchemexpress.com The head-twitch response (HTR) in rodents, a behavioral proxy for psychedelic-like activity, is a key assay where Aleph-4 has been used to understand the effects of 5-HT2A receptor activation. wikipedia.org

Furthermore, some phenethylamine derivatives have been studied for their inhibitory effects on monoamine oxidase (MAO), an enzyme crucial for the metabolism of neurotransmitters. nih.govuchile.cl Specifically, Aleph compounds have shown selective inhibitory activity against MAO-A. mrtoasted.com This makes them useful tools for studying the role of this enzyme in neurotransmission and for investigating the therapeutic potential of MAO-A inhibitors. nih.govmdpi.com

As an analytical reference standard, this compound provides a certified, high-purity material for quality control and validation in forensic and research laboratories. mrtoasted.comcaymanchem.com These standards are essential for the accurate identification and quantification of Aleph-4 in various samples, ensuring the reliability and comparability of analytical results across different laboratories. caymanchem.com This is particularly important in forensic toxicology and in research settings where precise measurements are critical.

Chemical and Physical Properties of this compound

| Property | Value | Source |

| Chemical Name | 2,5-dimethoxy-α-methyl-4-[(1-methylethyl)thio]-benzeneethanamine, hydrochloride | nih.govmrtoasted.com |

| Molecular Formula | C14H23NO2S·HCl | nih.gov |

| Molecular Weight | 305.87 g/mol | nih.gov |

| CAS Number | 123643-26-5 (free base) | mrtoasted.comnih.gov |

| Appearance | Solid | caymanchem.com |

| Purity | ≥98% | mrtoasted.comcaymanchem.com |

| Solubility | Soluble in DMSO | caymanchem.com |

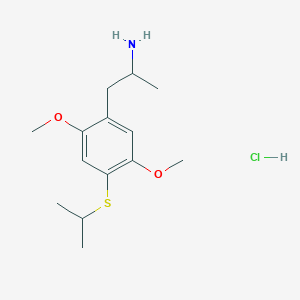

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

849919-77-3 |

|---|---|

Molecular Formula |

C14H24ClNO2S |

Molecular Weight |

305.9 g/mol |

IUPAC Name |

1-(2,5-dimethoxy-4-propan-2-ylsulfanylphenyl)propan-2-amine;hydrochloride |

InChI |

InChI=1S/C14H23NO2S.ClH/c1-9(2)18-14-8-12(16-4)11(6-10(3)15)7-13(14)17-5;/h7-10H,6,15H2,1-5H3;1H |

InChI Key |

RHJMCFWAEVZFKG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)SC1=C(C=C(C(=C1)OC)CC(C)N)OC.Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Aleph 4 Hydrochloride and Analogues

Total Synthesis Strategies for the Core Benzeneethanamine Skeleton

The benzeneethanamine, or phenethylamine (B48288), skeleton is the foundational structure of Aleph-4. nih.gov Total synthesis strategies are designed to construct this core efficiently. A common approach involves the condensation reaction between a substituted benzaldehyde (B42025) and a nitroalkane, followed by reduction of the resulting nitrostyrene.

For a molecule like Aleph-4, the synthesis would commence with a suitably substituted benzene (B151609) derivative. Key synthetic transformations might include:

Henry Reaction: A base-catalyzed reaction between a substituted benzaldehyde and nitroethane to form a nitroalkene. This step is fundamental in building the carbon backbone of the phenethylamine.

Reduction of the Nitro Group: The nitro group of the intermediate is then reduced to an amine. Various reducing agents can be employed, such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation, to yield the primary amine of the benzeneethanamine skeleton.

Alternative strategies can also be employed, such as the reductive amination of a corresponding phenylacetone (B166967) derivative. The symmetrical nature of some complex molecules allows for the synthesis of a common fragment that can be divergently transformed into synthons for later convergent coupling to furnish the target carbon framework. beilstein-journals.org

Targeted Derivatization and Functionalization Approaches

Derivatization is a critical process for modifying the core phenethylamine structure to create specific analogues like Aleph-4 and for analytical purposes. shimadzu.com This involves the introduction of various functional groups onto the aromatic ring, the ethylamine (B1201723) side chain, or the amino group.

For Aleph-4, which is 2,5-dimethoxy-α-methyl-4-[(1-methylethyl)thio]-benzeneethanamine, specific functionalizations are required: caymanchem.com

Ring Substitution: Introduction of the two methoxy (B1213986) groups and the isopropylthio group at the 2, 5, and 4 positions of the benzene ring, respectively. This is typically achieved through electrophilic aromatic substitution reactions on a precursor molecule.

Side-Chain Methylation: The α-methyl group distinguishes it as a substituted amphetamine. wikipedia.org This is often incorporated by using nitropropane instead of nitroethane in the initial condensation step or through other methylation strategies.

Amine Derivatization: While the primary amine is characteristic of the final compound, derivatization at this site is common for analytical procedures. For instance, trifluoroacetyl (TFA) derivatization is often used to improve the chromatographic behavior and mass spectral properties of phenethylamines, making them easier to differentiate and analyze via Gas Chromatography-Mass Spectrometry (GC-MS). shimadzu.com

The table below summarizes common derivatization reagents used for phenethylamines.

| Derivatization Reagent | Abbreviation | Functional Group Targeted | Purpose |

| Trifluoroacetic anhydride | TFAA | Primary/Secondary Amines | Improves volatility and thermal stability for GC analysis. shimadzu.com |

| N-methyl-bis(trifluoroacetamide) | MBTFA | Primary/Secondary Amines | Forms stable derivatives for GC-MS analysis. shimadzu.com |

| Heptafluorobutyric anhydride | HFBA | Primary/Secondary Amines | Increases molecular weight and provides characteristic mass fragments. researchgate.net |

| Pentafluorobenzoyl chloride | PFBCl | Primary/Secondary Amines | Creates electron-capturing derivatives for sensitive detection. researchgate.net |

Stereochemical Control in Synthesis of Phenethylamine Derivatives

The α-carbon of the propane-2-amine side chain in Aleph-4 is a chiral center, meaning the compound can exist as two different enantiomers. Controlling the stereochemistry during synthesis is a significant challenge and a key focus of advanced synthetic methodologies. The spatial arrangement of atoms can significantly influence a molecule's properties.

Strategies to achieve stereochemical control include:

Use of Chiral Auxiliaries: A chiral auxiliary is a temporary chemical compound incorporated into the synthesis to guide the formation of a specific stereoisomer. For phenethylamine derivatives, enantiomeric 1-phenylethylamine (B125046) (α-PEA) can be used. For example, the trichlorosilane (B8805176) reduction of imines formed from α-PEA can proceed with almost complete stereochemical induction. mdpi.com

Asymmetric Catalysis: This involves using chiral catalysts to favor the formation of one enantiomer over the other. For instance, palladium-catalyzed aminocarbonylation of iodoalkenes using chiral ligands has been explored, although with varying degrees of success in achieving high diastereoselectivity. mdpi.com

Resolution of Racemates: If a racemic mixture (a 1:1 mixture of both enantiomers) is synthesized, it can be separated into its individual enantiomers. This is often achieved by forming diastereomeric salts with a chiral resolving agent, which can then be separated by crystallization.

Methodologies for Chemical Purity Assessment During Synthetic Pathways

Ensuring the chemical purity of a synthesized compound like Aleph-4 hydrochloride is paramount, especially when it is intended for use as an analytical reference standard. caymanchem.comacs.org Purity assessment is conducted at various stages of the synthesis and on the final product. A combination of orthogonal methods is often used to provide a comprehensive purity profile. nih.gov

The following table outlines common analytical methods for purity assessment:

| Analytical Method | Principle | Information Provided |

| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning of analytes between a stationary and a mobile phase. acs.org | Detects and quantifies impurities, providing a percentage purity value based on peak area. nih.gov |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by detection based on mass-to-charge ratio. | Identifies the main compound and any volatile impurities by their mass spectra. researchgate.net |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies. | Confirms the chemical structure of the compound. Quantitative NMR (qNMR) can determine purity without a specific reference standard for the impurities. nih.govresearchgate.net |

| Elemental Analysis | Combustion of the sample to determine the percentage composition of elements (C, H, N, etc.). | Compares the experimental elemental composition to the theoretical values for the pure compound. researchgate.net |

| Melting Point Determination | Measurement of the temperature range over which a solid substance melts. | Pure crystalline solids have a sharp, defined melting point. Impurities typically lower and broaden the melting range. moravek.commoravek.com |

| Infrared (IR) Spectroscopy | Measurement of the interaction of infrared radiation with a molecule. | Confirms the presence of specific functional groups within the molecular structure. researchgate.net |

For regulatory or publication purposes, a purity of ≥95% is often required, established by scientifically validated methods like HPLC or elemental analysis. acs.org It is important to note that spectroscopic data alone, such as NMR or IR, are generally not accepted as the sole criterion for purity but are used in conjunction with separation techniques. acs.org

Molecular Pharmacological Characterization and Receptor Binding Profiles of Aleph 4 Hydrochloride

Investigation of Serotonin (B10506) Receptor System Interactions

Aleph-4 hydrochloride exhibits a pronounced interaction with the serotonin receptor system, demonstrating significant agonist activity at specific receptor subtypes that are crucial for neurotransmission.

Agonist and Partial Agonist Activities at 5-HT2A Receptors

Aleph-4 (DOTFM) is a potent agonist at the serotonin 5-HT2A receptor. This interaction is a key characteristic of many psychedelic compounds and is believed to mediate their primary effects on perception and cognition. In animal studies, the (R)-enantiomer of DOTFM robustly induces the head-twitch response, a behavioral proxy for 5-HT2A receptor activation, with a potency equivalent to the well-characterized agonist (R)-DOI.

Ligand Interactions with 5-HT2B Receptors

While detailed binding affinity data for Aleph-4 at the 5-HT2B receptor is not extensively documented in publicly available literature, the pharmacological class of 4-substituted 2,5-dimethoxyamphetamines, to which Aleph-4 belongs, is known to interact with this receptor subtype. Activation of 5-HT2B receptors has been associated with various physiological and pathological processes, and the interaction of compounds like Aleph-4 with this receptor is an area of ongoing research interest.

Exploration of Affinities for Other Serotonin Receptor Subtypes (e.g., 5-HT1A, 5-HT1B, 5-HT1D, 5-HT1E, 5-HT1F, 5-HT2C, 5-HT3, 5-HT4, 5-HT5A)

Aleph-4 also demonstrates significant agonist activity at the 5-HT2C receptor. Studies have shown that it is a potent agonist at both 5-HT2A and 5-HT2C subtypes. However, comprehensive, publicly available quantitative binding data (Ki or IC50 values) for Aleph-4 across the broader panel of serotonin receptor subtypes, including the 5-HT1, 5-HT3, 5-HT4, and 5-HT5 families, is currently limited. Such data is essential for a complete understanding of its selectivity and potential off-target effects.

Serotonin Receptor Binding Profile of this compound

| Receptor Subtype | Binding Affinity (Ki) | Activity |

|---|---|---|

| 5-HT1A | Data not available | Data not available |

| 5-HT1B | Data not available | Data not available |

| 5-HT1D | Data not available | Data not available |

| 5-HT1E | Data not available | Data not available |

| 5-HT1F | Data not available | Data not available |

| 5-HT2A | Potent | Agonist |

| 5-HT2B | Data not available | Data not available |

| 5-HT2C | Potent | Agonist |

| 5-HT3 | Data not available | Data not available |

| 5-HT4 | Data not available | Data not available |

Evaluation of Monoamine Oxidase (MAO) Inhibitory Activity

Characterization of MAO-A Inhibitory Potency

There is currently no specific, publicly available experimental data detailing the inhibitory potency (IC50 or Ki values) of this compound on the MAO-A enzyme. However, a structurally related compound, 2,5-dimethoxy-4-methylamphetamine (DOM), is reported to be a very weak inhibitor of MAO-A. This suggests that Aleph-4 may have a similar low potential for MAO-A inhibition, though direct experimental verification is required.

Assessment of MAO-B Interactions

Similar to MAO-A, there is a lack of direct experimental evidence characterizing the interaction of this compound with the MAO-B enzyme. The related compound, DOM, has been found to be inactive at MAO-B. This may imply that Aleph-4 is also unlikely to be a significant inhibitor of MAO-B, but this remains to be confirmed through specific in vitro assays.

Monoamine Oxidase Inhibitory Profile of this compound

| Enzyme | Inhibitory Potency (IC50/Ki) |

|---|---|

| MAO-A | Data not available |

Elucidation of Molecular Mechanisms of Receptor Activation

The psychoactive effects of this compound, a substituted phenethylamine (B48288), are primarily understood through its interaction with serotonin receptors, particularly the 5-HT₂A subtype. While specific, detailed research on this compound is limited in publicly accessible scientific literature, its molecular mechanism of receptor activation can be inferred from the extensive studies conducted on structurally related 2,5-dimethoxy-4-substituted amphetamines. These compounds are known to act as agonists at 5-HT₂A receptors, initiating a cascade of intracellular signaling events.

The activation of the 5-HT₂A receptor by an agonist like this compound is a complex process that involves conformational changes in the receptor protein, leading to the engagement of intracellular signaling partners. The 5-HT₂A receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq/G₁₁ family of G proteins.

Upon agonist binding, the receptor undergoes a conformational shift that facilitates the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the α-subunit of the associated Gq/G₁₁ protein. This activation leads to the dissociation of the Gαq/₁₁ subunit from the Gβγ dimer. The activated Gαq/₁₁ subunit then stimulates phospholipase C (PLC), an enzyme that hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).

IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺) stores. The increase in cytosolic Ca²⁺ levels, along with the membrane-bound DAG, activates protein kinase C (PKC). These signaling cascades ultimately lead to the phosphorylation of various downstream proteins, resulting in altered neuronal excitability and gene expression, which are thought to underlie the perceptual and cognitive effects of serotonergic psychedelics.

Recent research into 5-HT₂A receptor signaling has also highlighted the concept of "functional selectivity" or "biased agonism." This phenomenon suggests that different agonists binding to the same receptor can stabilize distinct receptor conformations, leading to the preferential activation of certain downstream signaling pathways over others. For instance, some agonists may preferentially activate the G protein-dependent pathway, while others might favor signaling through β-arrestin pathways. The specific signaling bias of this compound has not been empirically determined, but it represents a crucial area for future research to fully understand its pharmacological profile.

The following tables summarize the key molecular interactions and signaling pathways associated with the activation of the 5-HT₂A receptor by compounds analogous to this compound.

Table 1: Key Molecular Interactions in 5-HT₂A Receptor Activation

| Molecular Component | Role in Signal Transduction |

| This compound (Agonist) | Binds to the orthosteric site of the 5-HT₂A receptor, inducing a conformational change. |

| 5-HT₂A Receptor | A G protein-coupled receptor that, upon activation, initiates intracellular signaling. |

| Gq/G₁₁ Protein | A heterotrimeric G protein that is activated by the agonist-bound receptor. |

| Phospholipase C (PLC) | An enzyme activated by the Gαq/₁₁ subunit, which cleaves PIP₂. |

| Inositol Trisphosphate (IP₃) | A second messenger that mobilizes intracellular calcium. |

| Diacylglycerol (DAG) | A second messenger that, along with Ca²⁺, activates Protein Kinase C. |

| β-Arrestin | A protein that can mediate G protein-independent signaling and receptor desensitization. |

Table 2: Primary Signal Transduction Pathway of 5-HT₂A Receptor Agonists

| Step | Event | Consequence |

| 1. Agonist Binding | This compound binds to the 5-HT₂A receptor. | Receptor undergoes a conformational change. |

| 2. G Protein Activation | The receptor activates the associated Gq/G₁₁ protein. | Gαq/₁₁ subunit exchanges GDP for GTP and dissociates from Gβγ. |

| 3. Effector Enzyme Activation | The activated Gαq/₁₁ subunit stimulates Phospholipase C (PLC). | PLC hydrolyzes PIP₂ into IP₃ and DAG. |

| 4. Second Messenger Action | IP₃ triggers the release of Ca²⁺ from intracellular stores. DAG and Ca²⁺ activate Protein Kinase C (PKC). | Activation of downstream cellular responses through protein phosphorylation. |

| 5. Cellular Response | Altered neuronal excitability, gene expression, and neurotransmitter release. | Manifestation of the psychoactive effects. |

Further research is necessary to delineate the precise receptor binding kinetics, functional potencies, and potential signaling bias of this compound to provide a more complete understanding of its molecular pharmacology.

Advanced Analytical Methodologies for Research and Quantitative Analysis of Aleph 4 Hydrochloride

Electrophoretic Methodologies

Capillary Electrophoresis Coupled with Electrospray Ionization Mass Spectrometry (CE/ESI-MS)

Capillary Electrophoresis (CE) coupled with Electrospray Ionization Mass Spectrometry (ESI-MS) has emerged as a powerful analytical tool for the analysis of novel psychoactive compounds, including those in the thioamphetamine class like Aleph-4 hydrochloride. researchgate.netresearchgate.net This technique combines the high separation efficiency of CE with the sensitive and selective detection capabilities of MS.

In CE, charged molecules are separated based on their differential migration rates in an electric field within a narrow capillary. nih.gov This separation is influenced by the analyte's charge-to-size ratio, allowing for the effective resolution of closely related compounds. scilit.com For the analysis of Aleph-4 and its analogues, a buffer system such as 50 mM ammonium (B1175870) acetate (B1210297) at a pH of 4.5 can be employed to ensure the analytes are protonated and carry a positive charge. researchgate.net A separation voltage, typically around 25 kV, is applied to drive the electrophoretic separation. researchgate.net

The effluent from the CE capillary is directed into the ESI source of the mass spectrometer. ESI is a soft ionization technique that transfers ions from solution into the gas phase with minimal fragmentation. This process allows for the accurate determination of the molecular weight of this compound. The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z), providing highly specific identification and confirmation. ojp.gov The coupling of CE with MS offers significant advantages, including rapid analysis times, high resolving power, and the need for only minimal sample volumes. nih.gov

Below is a table summarizing typical optimized parameters for the analysis of this compound using CE/ESI-MS, based on methodologies developed for related thioamphetamine compounds. researchgate.net

Table 1: Optimized CE/ESI-MS Parameters for this compound Analysis This is an interactive table. You can sort and filter the data.

| Parameter | Condition | Purpose |

| CE System | ||

| Capillary | Fused-silica, 50 µm i.d. | Provides the medium for electrophoretic separation. |

| Background Electrolyte | 50 mM Ammonium Acetate (pH 4.5) | Maintains pH, carries the current, and influences analyte migration. |

| Separation Voltage | +25 kV | Drives the separation of charged analytes. |

| Injection Mode | Hydrodynamic (e.g., 50 mbar for 5 s) | Introduces a precise volume of the sample into the capillary. |

| ESI-MS System | ||

| Ionization Mode | Positive Ion Mode | Optimizes detection for protonated amine compounds like Aleph-4. |

| Sheath Liquid | Isopropanol/Water (1:1) with 0.1% Formic Acid | Stabilizes the electrospray and enhances ionization efficiency. |

| Nebulizing Gas | Nitrogen | Assists in desolvation and droplet formation. |

| Capillary Voltage | 3.5 - 4.5 kV | Creates the potential difference for electrospray. |

| MS Detection | Full Scan & Product Ion Scan (MS/MS) | Provides molecular weight information and structural fragmentation data for confirmation. |

Optimized Sample Preparation and Extraction Procedures for Research Samples

Effective sample preparation is a critical prerequisite for reliable quantitative analysis, aiming to isolate this compound from the sample matrix, eliminate interferences, and concentrate the analyte to a level suitable for instrumental detection. scispace.comsartorius.com

Solid-Phase Extraction (SPE) is a widely used and highly effective technique for the cleanup and concentration of analytes like this compound from biological matrices such as urine or plasma. researchgate.netsigmaaldrich.com The method relies on the partitioning of the analyte between a solid sorbent and the liquid sample. scispace.com For Aleph-4, which is a basic compound, a cation-exchange SPE sorbent is often employed.

A typical SPE protocol involves four key steps: youtube.com

Conditioning: The SPE cartridge is first treated with an organic solvent (e.g., methanol) to solvate the sorbent's functional groups, followed by an aqueous solution (e.g., water or a buffer) to equilibrate the sorbent to the sample's matrix conditions. youtube.com

Loading: The pre-treated sample is passed through the cartridge. Aleph-4, being protonated at an appropriate pH, will be retained on the cation-exchange sorbent.

Washing: The cartridge is rinsed with a specific solvent or buffer to remove unretained matrix interferences while the analyte of interest remains bound to the sorbent.

Elution: A solvent mixture, often containing an organic solvent with a small amount of a basic modifier (e.g., ammoniated methanol), is used to neutralize the charge on the analyte, disrupting its interaction with the sorbent and eluting it from the cartridge. The resulting eluate is a cleaner, more concentrated solution ready for analysis.

While SPE is highly effective, alternative techniques such as Liquid-Liquid Extraction (LLE) and Protein Precipitation (PPT) are also considered in research settings, each with distinct advantages and disadvantages.

Liquid-Liquid Extraction (LLE) involves the partitioning of this compound between two immiscible liquid phases, typically an aqueous sample and an organic solvent. drawellanalytical.com By adjusting the pH of the aqueous phase to deprotonate the amine group of Aleph-4, its solubility in an organic solvent (e.g., ethyl acetate, dichloromethane) is increased, facilitating its extraction from the aqueous matrix. LLE can be effective but may be more labor-intensive, consume larger volumes of organic solvents, and is prone to emulsion formation compared to SPE. sigmaaldrich.com

Protein Precipitation (PPT) is a rapid method primarily used for deproteinizing biological samples like plasma or serum. nacalai.com It involves adding a precipitating agent, such as a water-miscible organic solvent (e.g., acetonitrile) or a strong acid (e.g., trichloroacetic acid), to the sample. This denatures and precipitates the proteins, which are then removed by centrifugation. While fast and simple, PPT is a non-selective "gross" cleanup method that may leave other matrix components, such as phospholipids, in the supernatant, potentially causing ion suppression in ESI-MS analysis. fishersci.ca

Table 2: Comparison of Sample Preparation Techniques for this compound This is an interactive table. You can sort and filter the data.

| Technique | Principle | Advantages | Disadvantages |

| Solid-Phase Extraction (SPE) | Partitioning between a solid sorbent and liquid sample. scispace.com | High selectivity, high recovery, high concentration factor, easily automated. sigmaaldrich.com | Can be more costly and require more complex method development. |

| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquid phases. drawellanalytical.com | Inexpensive, effective for certain matrices. | Labor-intensive, large solvent consumption, potential for emulsion formation. sigmaaldrich.com |

| Protein Precipitation (PPT) | Removal of proteins using solvents or acids. nacalai.com | Fast, simple, low cost. | Non-selective, may result in significant matrix effects (ion suppression). fishersci.ca |

Validation Principles and Performance Characteristics of Analytical Methods in Research

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. emerypharma.com It ensures the reliability, consistency, and accuracy of the analytical data generated in research on this compound. wjarr.com Key performance characteristics are evaluated according to established guidelines. acs.orggavinpublishers.com

Selectivity/Specificity: Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, impurities, or matrix components. researchgate.net For a CE-MS method, selectivity is typically demonstrated by analyzing blank matrix samples and showing no significant interfering peaks at the retention time and m/z of this compound. elementlabsolutions.com

Linearity: Linearity demonstrates the proportional relationship between the analytical signal and the concentration of the analyte over a defined range. libretexts.org To assess linearity, calibration standards at several concentration levels are analyzed, and the response is plotted against concentration. A linear regression analysis is performed, and the correlation coefficient (r²) is expected to be close to 1.000. For example, a method for related compounds demonstrated linearity with r² values exceeding 0.998. researchgate.net

Range: The range of an analytical method is the interval between the upper and lower concentration levels (including these levels) for which the method has been shown to have a suitable level of precision, accuracy, and linearity. libretexts.org The range is established by confirming that the method provides acceptable data for samples prepared at the extremes of the range.

Table 3: Illustrative Linearity and Range Data for this compound Analysis This is an interactive table. You can sort and filter the data.

| Parameter | Acceptance Criterion | Typical Result |

| Linearity | ||

| Calibration Model | Linear, y = mx + c | y = 1578x + 250 |

| Correlation Coefficient (r²) | ≥ 0.995 | 0.9992 |

| Range | ||

| Lower Limit of Quantitation (LLOQ) | Signal-to-Noise Ratio ≥ 10 | 1.0 ng/mL |

| Upper Limit of Quantitation (ULOQ) | Within linear range | 500 ng/mL |

| Overall Range | Established by LLOQ & ULOQ | 1.0 - 500 ng/mL |

Precision: Precision measures the degree of agreement among a series of individual measurements when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. elementlabsolutions.com It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision is evaluated at two levels:

Repeatability (Intra-assay precision): Assessed by analyzing replicate samples under the same operating conditions over a short interval of time.

Intermediate Precision (Inter-assay precision): Assessed by analyzing replicate samples on different days, with different analysts, or on different equipment.

Accuracy: Accuracy represents the closeness of the mean test results obtained by the method to the true or accepted reference value. acs.org It is often determined by analyzing samples spiked with a known amount of this compound and calculating the percent recovery.

Table 4: Illustrative Precision and Accuracy Data for this compound Analysis This is an interactive table. You can sort and filter the data.

| Quality Control Sample Conc. (ng/mL) | Precision (Intra-assay RSD) | Precision (Inter-assay RSD) | Accuracy (% Recovery) |

| 3.0 (Low QC) | ≤ 15% | ≤ 15% | 85-115% |

| 75 (Mid QC) | ≤ 15% | ≤ 15% | 85-115% |

| 400 (High QC) | ≤ 15% | ≤ 15% | 85-115% |

Calculation of Limits of Detection and Quantification

The determination of the limit of detection (LOD) and limit of quantification (LOQ) is a critical component in the validation of analytical methods for the trace analysis of compounds such as this compound. These parameters establish the lowest concentration of an analyte that can be reliably detected and quantified, respectively, ensuring the method's sensitivity and suitability for its intended application in research and forensic analysis. The calculation of these limits is guided by established protocols, often based on the signal-to-noise ratio or the statistical analysis of the calibration curve.

For novel psychoactive substances like this compound, sensitive analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are frequently employed. nih.gov The validation of these methods involves a rigorous assessment of various parameters, including linearity, precision, accuracy, and, crucially, the LOD and LOQ. researchgate.net

A study focusing on the multi-residue analysis of eight thioamphetamine designer drugs, including the ALEPH series, in human urine provides valuable insight into the typical detection and quantification limits achievable with advanced analytical instrumentation. nih.gov In this research, the LODs and LOQs were determined as part of a comprehensive method validation. The reported lower limits of detection (LODs) for the group of analyzed thioamphetamines ranged from 1.2 to 4.9 ng/mL, while the lower limits of quantification (LOQs) were found to be between 3.2 and 9.6 ng/mL. nih.gov This data underscores the high sensitivity of modern chromatographic techniques for the analysis of such compounds.

The calculation of LOD and LOQ can be approached in several ways, with the most common methods being based on the signal-to-noise (S/N) ratio and the standard deviation of the response and the slope of the calibration curve.

Signal-to-Noise Ratio Method:

This approach is particularly applicable to analytical methods that exhibit baseline noise, such as chromatography and spectroscopy. The LOD is typically estimated as the concentration of the analyte that produces a signal-to-noise ratio of 3:1. The LOQ is established at a signal-to-noise ratio of 10:1, which is considered sufficient to provide a quantifiable result with an acceptable level of precision.

Method Based on the Standard Deviation of the Response and the Slope:

This statistical method relies on the characteristics of the calibration curve constructed from a series of standards of known concentrations. The LOD and LOQ are calculated using the following formulas:

LOD = 3.3 * (σ / S) LOQ = 10 * (σ / S)

Where:

σ is the standard deviation of the response. This can be determined from the standard deviation of the y-intercepts of multiple regression lines or the standard deviation of the blank measurements.

S is the slope of the calibration curve.

The following table illustrates hypothetical data for the calculation of LOD and LOQ for this compound using the calibration curve method.

| Parameter | Value | Unit |

| Slope of the Calibration Curve (S) | 0.05 | Response Unit per ng/mL |

| Standard Deviation of the y-intercept (σ) | 0.02 | Response Unit |

| Calculated Limit of Detection (LOD) | 1.32 | ng/mL |

| Calculated Limit of Quantification (LOQ) | 4.00 | ng/mL |

This table presents illustrative data for educational purposes and does not represent actual experimental results for this compound.

Detailed research findings from studies on related compounds provide a practical context for these calculations. For instance, in the analysis of thioamphetamine designer drugs, a validated LC-MS/MS method demonstrated a linear range from 1 to 100 ng/mL for all analyzed compounds, with correlation coefficients exceeding 0.996. nih.gov The successful validation of this method across parameters of selectivity, linearity, precision, and accuracy provides confidence in the reported LOD and LOQ ranges. nih.gov

The table below summarizes the range of LOD and LOQ values obtained in a multi-residue analysis of thioamphetamine designer drugs, which included the ALEPH series of compounds.

| Parameter | Concentration Range | Analytical Method | Matrix |

| Limit of Detection (LOD) | 1.2 – 4.9 ng/mL | LC-MS/MS | Human Urine |

| Limit of Quantification (LOQ) | 3.2 – 9.6 ng/mL | LC-MS/MS | Human Urine |

Data sourced from a multi-residue analysis of eight thioamphetamine designer drugs, including the ALEPH series. nih.gov

The rigorous determination of LOD and LOQ is fundamental to ensuring that an analytical method is fit for its purpose, providing reliable and accurate data at the low concentrations often encountered in toxicological and forensic investigations involving potent synthetic compounds like this compound.

Preclinical Pharmacodynamic Investigations of Aleph 4 Hydrochloride in Animal Models

Behavioral Neuroscience Paradigms in Rodents

Behavioral studies in rodents are fundamental to characterizing the pharmacodynamic properties of novel psychoactive compounds. For substances like Aleph-4 hydrochloride, these paradigms are designed to assess specific receptor-mediated behaviors and effects on general activity.

Head-Twitch Response (HTR) Studies as a 5-HT2A Receptor-Mediated Behavioral Assay

The head-twitch response (HTR) is a rapid, involuntary, side-to-side head movement observed in rodents following the administration of serotonergic compounds. fu-berlin.de This behavior is widely accepted as a reliable in vivo behavioral proxy for 5-HT2A receptor activation and is commonly used to investigate the structure-activity relationships of potential psychedelic compounds. nih.gov The HTR assay can effectively distinguish between hallucinogenic and non-hallucinogenic 5-HT2A receptor agonists. nih.gov

In studies using C57BL/6J mice, this compound has been shown to induce the HTR, confirming its activity at the 5-HT2A receptor. nih.gov Research indicates that the compound produces a biphasic, bell-shaped dose-response curve, a characteristic shared with other psychedelic drugs. nih.gov The potency of this compound in eliciting this response has been quantified, providing key data for its pharmacodynamic profile. nih.gov Specifically, Aleph induced the HTR in mice with a median effective dose (ED₅₀) of 2.88 µmol/kg. nih.gov

| Compound | Species | ED₅₀ (µmol/kg) |

|---|---|---|

| This compound | Mouse (C57BL/6J) | 2.88 |

Characterization of Serotonergic Syndrome Manifestations

Serotonin (B10506) syndrome is a condition resulting from excessive serotonergic activity in the central nervous system. nih.gov In animal models, acute administration of potent serotonin agonists can lead to a specific set of behavioral and autonomic signs. nih.govresearchgate.net While specific studies characterizing a full serotonergic syndrome profile for this compound are not extensively detailed in available literature, the assessment of these signs is a standard component of preclinical evaluation for 5-HT agonists. fu-berlin.denih.gov

The manifestations assessed in rodents are considered a "core response" set and include behaviors such as hindlimb abduction, forepaw treading, head weaving, Straub tail (a rigid, erect tail), and tremor. researchgate.net Autonomic signs such as salivation and piloerection are also monitored. researchgate.net These responses are typically evaluated to understand the broader impact of a compound on the serotonin system beyond specific 5-HT2A activation. nih.gov

Quantitative Assessment of Motor Activity and Exploratory Behavior

The evaluation of spontaneous motor activity and exploratory behavior is a critical part of the preclinical assessment of centrally active compounds. nih.gov These behaviors are typically quantified in an open-field apparatus, where parameters such as distance traveled, rearing frequency, and time spent in different zones are recorded. nih.gov

Specific data on the effects of this compound on locomotor activity is limited. However, studies on structurally related 2,5-dimethoxy-amphetamine compounds provide insight into the expected pharmacodynamic effects. For instance, 2,5-dimethoxy-4-methylamphetamine (DOM) was found to significantly increase locomotor activity in an open-field test at lower doses, while higher doses produced biphasic effects: an initial decrease in motility followed by an increase. nih.gov Another related compound, 2,5-dimethoxy-4-ethylamphetamine (DOET), was shown to decrease spontaneous locomotor activity in mice during the first hour at high doses, with an increase in activity observed in the second hour. nih.gov These findings suggest that compounds in this class can have complex, dose-dependent effects on motor behavior.

| Compound | Species | Observed Effect on Locomotor Activity | Citation |

|---|---|---|---|

| 2,5-dimethoxy-4-methylamphetamine (DOM) | Rat/Mouse | Increased activity at low doses; biphasic (decrease then increase) at high doses. | nih.gov |

| 2,5-dimethoxy-4-ethylamphetamine (DOET) | Mouse | Biphasic at high doses (decrease in first hour, increase in second hour). | nih.gov |

Physiological Response Profiling in Animal Models

Beyond behavioral changes, preclinical studies investigate the physiological effects of new chemical entities to build a comprehensive pharmacodynamic profile.

Thermoregulatory Effects (e.g., Hypothermia Induction)

The serotonergic system plays a role in regulating core body temperature. grantome.com The administration of serotonergic agents can lead to either hyperthermia or hypothermia, depending on the specific receptors involved and the ambient temperature. grantome.comnih.gov

Mechanistic Pharmacodynamic Modeling and Allometric Scaling Principles in Preclinical Research

Mechanistic pharmacodynamic (PD) modeling and allometric scaling are theoretical tools used in preclinical research to quantify and predict a drug's effects. nih.govnih.gov

Mechanistic PD modeling uses mathematical equations to describe the relationship between drug concentration and the intensity of the pharmacological response over time. nih.gov These models, such as the sigmoid Emax model, help to integrate pharmacokinetic and pharmacodynamic data, allowing researchers to estimate key parameters like the maximum effect (Emax) and the concentration that produces 50% of the maximum effect (EC50). nih.gov This quantitative approach is essential for understanding dose-response relationships and for predicting the time course of a drug's effects in vivo. nih.gov

Allometric scaling is a method used to extrapolate pharmacokinetic and pharmacodynamic data from animal species to humans, or between different animal species. nih.gov The principle is based on the relationship between physiological variables (like metabolic rate or drug clearance) and body size. nih.gov By applying allometric principles, researchers can make data-driven predictions about how a compound like this compound might behave in humans based on the results from rodent studies. This is a critical step in translating preclinical findings and informing the design of potential future clinical trials. nih.gov

Future Directions and Emerging Research Avenues for Aleph 4 Hydrochloride

Development of Novel Spectroscopic and Imaging Techniques for In Vitro and Ex Vivo Research

Future research would necessitate the development of advanced analytical methods to study Aleph-4 hydrochloride. High-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy would be crucial for the unequivocal identification and characterization of the compound and its metabolites in biological samples. nih.gov Furthermore, the development of fluorescently labeled analogs of this compound could enable the use of super-resolution microscopy techniques to visualize its subcellular distribution and interaction with target receptors in vitro.

Advanced imaging techniques would also be pivotal. Positron Emission Tomography (PET) radioligands based on the this compound structure could be developed to allow for in vivo imaging of its target receptors in the brain, providing invaluable information on receptor occupancy and pharmacokinetics in living organisms.

| Technique | Application in this compound Research | Potential Insights |

| High-Resolution Mass Spectrometry | Identification and quantification of this compound and its metabolites. | Understanding of metabolic pathways and pharmacokinetics. |

| Nuclear Magnetic Resonance (NMR) | Structural elucidation of this compound and its interactions with biomolecules. | Confirmation of chemical structure and binding modes. |

| Super-Resolution Microscopy | Visualization of the subcellular localization of fluorescently-labeled this compound. | Insights into cellular uptake and trafficking. |

| Positron Emission Tomography (PET) | In vivo imaging of target receptor occupancy by this compound. | Real-time data on brain receptor binding and drug kinetics. |

Advanced Computational Modeling of Ligand-Receptor Interactions and System-Level Effects

Computational modeling will be a cornerstone of future this compound research. nih.govnih.govmdpi.com Molecular docking and molecular dynamics simulations could predict the binding affinity and mode of interaction of this compound with various neurotransmitter receptors. nih.gov These computational approaches can help to identify the key amino acid residues involved in the binding process, guiding the design of future derivatives with improved properties. nih.govnih.gov

At a systems level, computational models could be used to simulate the effects of this compound on neural circuits and brain networks. By integrating data from in vitro and in vivo experiments, these models could help to bridge the gap between molecular interactions and behavioral outcomes. fmhr.orgresearchgate.net

Exploration of Specific Structural Modifications for Modulating Receptor Selectivity

A key area of future research will be the systematic structural modification of the this compound molecule to enhance its selectivity for specific receptor subtypes. nih.gov Structure-activity relationship (SAR) studies will be conducted by synthesizing and testing a series of analogs with modifications at various positions of the molecule. The goal of these studies would be to identify chemical modifications that increase affinity for the desired target receptor while minimizing off-target effects. This could lead to the development of more potent and safer therapeutic agents.

| Molecular Modification | Desired Outcome | Rationale |

| Substitution on the aromatic ring | Increased receptor subtype selectivity | To fine-tune electronic and steric properties for optimal receptor fit. |

| Alteration of the amine side chain | Modified potency and duration of action | To influence ligand-receptor binding kinetics and metabolism. |

| Introduction of chiral centers | Enantioselective receptor binding | To potentially isolate a more active and selective stereoisomer. |

Integration of "Omics" Data (e.g., Proteomics, Metabolomics) in Preclinical Investigations

The integration of "omics" technologies will provide a comprehensive understanding of the biological effects of this compound. nih.govcrownbio.com Transcriptomics (RNA sequencing) could reveal changes in gene expression in response to drug administration, while proteomics could identify alterations in protein levels and post-translational modifications. Metabolomics would provide a snapshot of the metabolic changes induced by the compound. The integrated analysis of these large datasets could uncover novel biological pathways affected by this compound and identify potential biomarkers of its effects. nih.govcrownbio.com

Application in New Animal Models for Investigating Specific Neurobiological Pathways

To better understand the therapeutic potential of this compound, it will be essential to test it in a range of animal models that recapitulate specific aspects of human neuropsychiatric disorders. pharm.or.jpnih.govnih.gov For instance, if this compound is hypothesized to have antidepressant effects, it could be evaluated in models of chronic stress or learned helplessness. Its effects on cognition could be assessed using tasks that measure learning, memory, and executive function in rodents or non-human primates. pharm.or.jp The use of genetically modified animal models, where specific genes related to its proposed target receptors are knocked out or altered, would also be crucial to confirm its mechanism of action.

Methodological Advancements in Pharmacodynamic Data Acquisition and Analysis

Future research will benefit from advancements in how pharmacodynamic data is collected and analyzed. The use of telemetric systems in animal studies can allow for continuous monitoring of physiological parameters such as brain activity (EEG), heart rate, and body temperature following the administration of this compound. In human studies, should they ever occur, advanced neuroimaging techniques like functional magnetic resonance imaging (fMRI) and magnetoencephalography (MEG) could be used to assess the compound's effects on brain connectivity and network dynamics. The application of sophisticated mathematical models to analyze this complex data will be crucial for quantifying the dose-response relationship and understanding the time course of the drug's effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.